molecular formula C10H12O2 B1530350 (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1568108-57-5

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B1530350
CAS No.: 1568108-57-5
M. Wt: 164.2 g/mol
InChI Key: QHICYGQJHBFCPI-SECBINFHSA-N
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Description

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: is a chiral organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

  • Starting Materials: The synthesis often begins with readily available starting materials such as 8-methyl-2H-1-benzopyran-4-one.

  • Reduction Reaction: The ketone group in the starting material is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Chiral Resolution: To obtain the (4R)-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large-scale batch reactors. The choice of reducing agent and chiral resolution method may vary based on cost, efficiency, and environmental considerations.

Chemical Reactions Analysis

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: undergoes various types of chemical reactions, including:

  • Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

  • Reduction: The compound can be further reduced to a diol using agents like diisobutylaluminum hydride (DIBAL-H).

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, often requiring strong electrophiles and Lewis acid catalysts.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, PCC, and Dess-Martin periodinane.

  • Reduction: NaBH4, LiAlH4, and DIBAL-H.

  • Substitution: Lewis acids like aluminum chloride (AlCl3) and strong electrophiles like nitric acid (HNO3).

Major Products Formed:

  • Oxidation: Formation of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-one.

  • Reduction: Formation of (4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4,4-diol.

  • Substitution: Formation of various substituted benzopyrans depending on the electrophile used.

Scientific Research Applications

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

  • Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol: is compared with other similar compounds such as:

  • 8-methyl-2H-1-benzopyran-4-one: Lacks the hydroxyl group, resulting in different reactivity and biological activity.

  • Chalcone derivatives: Similar structural motifs but different functional groups leading to varied applications.

Properties

IUPAC Name

(4R)-8-methyl-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9,11H,5-6H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHICYGQJHBFCPI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)[C@@H](CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
(4R)-8-methyl-3,4-dihydro-2H-1-benzopyran-4-ol

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